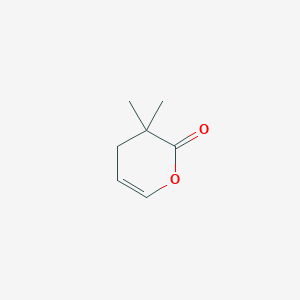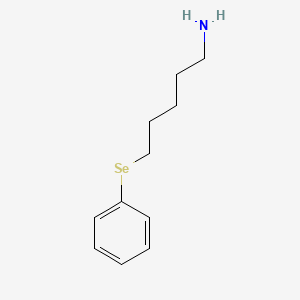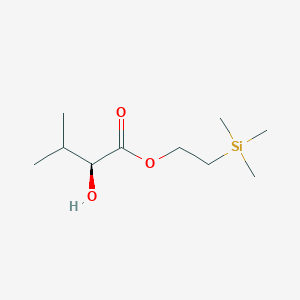
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with an acid catalyst can yield the desired pyranone. Another method includes the use of diketene and isobutyraldehyde in the presence of a base to form the compound through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is primarily due to the presence of the ketone group and the oxygen atom in the ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with a hydrogen atom instead of the dimethyl groups.
2,3-Dihydropyran: Another related compound with a different arrangement of the double bond in the ring.
3,3-Dimethylglutaric anhydride: A compound with a similar backbone but different functional groups.
Uniqueness: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of the dimethyl groups, which influence its chemical reactivity and physical properties. These groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
177769-98-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,3-dimethyl-4H-pyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5-9-6(7)8/h3,5H,4H2,1-2H3 |
InChI Key |
LFYRAGWJCYTPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=COC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)

![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

